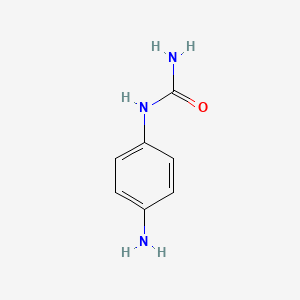

(4-Amino-phenyl)-urea

Vue d'ensemble

Description

Synthesis Analysis

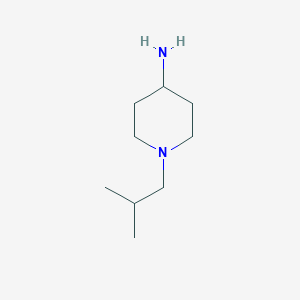

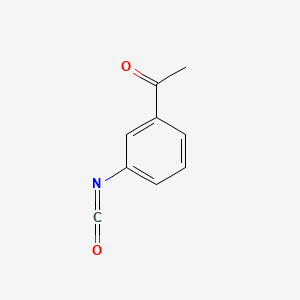

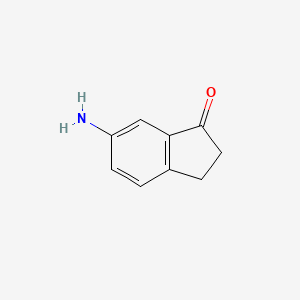

The synthesis of phenyl urea derivatives often involves the reaction of an amine with an isocyanate, leading to the formation of urea. For example, the synthesis of N-(4-methylphenyl)-N'-(1,2,4-triazoly)urea compounds was achieved by the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product (Feng Gui-rong, 2002). Another method demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the conversion from carboxylic acid to urea in a single pot under milder conditions, emphasizing the method's environmental friendliness and cost-effectiveness (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

Phenyl urea derivatives display a range of molecular structures, often characterized by X-ray diffraction analysis. The crystal structure of N-benzoyl-N'-[4-(1-phenyl-2,3-dimethylpyrazol-5-one)]urea revealed a molecule adopting an anti-syn conformation stabilized by an intermolecular hydrogen bond, suggesting the importance of hydrogen bonding in determining the structural conformation of phenyl urea compounds (N. Fedotova et al., 1996).

Chemical Reactions and Properties

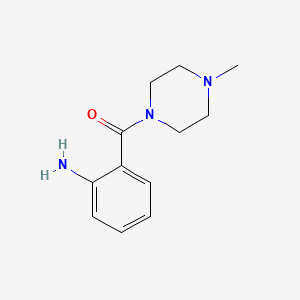

Phenyl urea derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The synthesis of carbamates, symmetric ureas, and unsymmetrical ureas from amines using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions exemplifies the chemical reactivity and potential applications of phenyl urea derivatives in producing functionally diverse compounds (Hyung-Geun Lee et al., 2009).

Physical Properties Analysis

The physical properties of phenyl urea derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. Studies on substituted phenyl urea and thiourea silatranes highlight the impact of functionalization on the physical properties of these compounds, including their anion recognition capabilities, which are crucial for various applications in material science and sensing technologies (Gurjaspreet Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of phenyl urea derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and their ability to form hydrogen bonds, dictate their applications in a wide range of fields. The exploration of phenyl urea derivatives as potential anticancer agents underscores the importance of understanding their chemical properties in the context of biological activity and drug design (R. Gaudreault et al., 1988).

Applications De Recherche Scientifique

Antimicrobial Activity

(Singh et al., 2015) explored the synthesis of 4-Aminoazobenzene-derived silatranes with urea functionalities, demonstrating modest antimicrobial properties.

Agricultural Applications

(Garde-Cerdán et al., 2018) studied the effect of phenylalanine and urea foliar applications on grape volatile composition and amino acid content in vineyards.

Cytokinin-like Activity

(Ricci & Bertoletti, 2009) identified urea derivatives with cytokinin-like activity, enhancing adventitious root formation in plant studies.

Protein Studies

(Shpiruk & Khajehpour, 2013) analyzed the effect of urea on hydrophobic interactions in proteins, shedding light on protein denaturation mechanisms.

Pharmaceutical Research

(Kolb et al., 2015) discussed the therapeutic effects of 4-phenylbutyric acid in proteostasis, relevant for treating urea cycle disorders and other conditions.

Environmental Biodegradation

(Dhakar et al., 2021) examined the biodegradation of phenyl urea herbicides, specifically focusing on improving microbial degradation.

Corrosion Inhibition

(Mistry et al., 2011) evaluated the performance of triazinyl urea derivatives as corrosion inhibitors for mild steel.

Chemical Synthesis

(Gui-rong, 2002) focused on the synthesis of N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) urea compounds, showing potential cytokinin activity.

Polymerization Processes

(Makiuchi et al., 2015) synthesized a series of N-aryl-N′-pyridyl ureas to study their role in the polymerization of epoxides.

Chemical Analysis and Sensing

(Singh et al., 2016) synthesized phenyl urea and thiourea silatranes, analyzing their anion recognition properties.

Drug Development

(Sadeghian-Rizi et al., 2018) synthesized diaryl urea derivatives with quinoxalindione moiety, noting their potential pharmaceutical applications.

Medical Research

(Qi et al., 2004) investigated sodium 4-phenylbutyrate's neuroprotective effects, suggesting its potential in stroke treatment.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as aminosalicylic acid and benzothiazole derivatives have been reported to interact with bacterial cells

Mode of Action

It can be inferred from related compounds that it may interact with bacterial cells, leading to membrane perturbation and intracellular changes . The exact mechanism of interaction and the resulting changes need to be investigated further.

Biochemical Pathways

Related compounds have been shown to affect various pathways, including folic acid synthesis

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy . Therefore, understanding the pharmacokinetics of (4-Amino-phenyl)-urea is crucial for predicting its therapeutic potential.

Result of Action

Related compounds have demonstrated antimicrobial activity, suggesting that (4-amino-phenyl)-urea may also exert similar effects

Action Environment

Factors such as ph, temperature, and the presence of other substances can significantly affect the action of a compound . Therefore, these factors should be considered when studying the action of (4-Amino-phenyl)-urea.

Propriétés

IUPAC Name |

(4-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKCCODMHCXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328243 | |

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-phenyl)-urea | |

CAS RN |

21492-80-8 | |

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)